molecular formula C7H10ClF3N2O2 B2858574 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea CAS No. 1340452-19-8

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea

Cat. No.: B2858574
CAS No.: 1340452-19-8
M. Wt: 246.61
InChI Key: KWXDDWKPOBGSQY-UHFFFAOYSA-N
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Description

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea is a synthetic organic compound that features both chlorinated and fluorinated alkyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.

    Formation of Intermediate: The 3-chloropropanoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Urea Formation: The acyl chloride is then reacted with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine (Et3N) to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted ureas.

    Hydrolysis: Formation of 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)amine
  • 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)thiourea
  • 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)carbamate

Uniqueness

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea is unique due to the presence of both chlorinated and fluorinated groups, which can impart distinct chemical and physical properties. These properties may include increased stability, lipophilicity, and potential biological activity compared to non-halogenated analogs.

Properties

IUPAC Name

3-chloro-N-(3,3,3-trifluoropropylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3N2O2/c8-3-1-5(14)13-6(15)12-4-2-7(9,10)11/h1-4H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDDWKPOBGSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC(=O)NCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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